



# Application Note: TR-FRET Assay for Characterizing "PROTAC BRD9-binding moiety 1"

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Compound of Interest		
Compound Name:	PROTAC BRD9-binding moiety 1	
Cat. No.:	B12423611	Get Quote

#### Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2][3][4] A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[1][2][3][4] Bromodomain-containing protein 9 (BRD9) is an epigenetic reader protein implicated in various cancers, making it an attractive target for therapeutic intervention. [5] The development of effective BRD9-targeting PROTACs requires robust and quantitative methods to characterize their binding affinity and ternary complex formation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous assay technology well-suited for studying complex biological interactions in a high-throughput format.[6][7] This application note describes a TR-FRET assay designed to measure the binding of "**PROTAC BRD9-binding moiety 1**" to the BRD9 protein, a critical first step in its mechanism of action. The assay can be configured as a competitive binding assay to determine the potency (IC50) of the PROTAC moiety for BRD9.

#### **Assay Principle**

The TR-FRET assay for BRD9 binding relies on the energy transfer between a Terbium (Tb)-labeled donor and a dye-labeled acceptor when they are brought into close proximity. In this





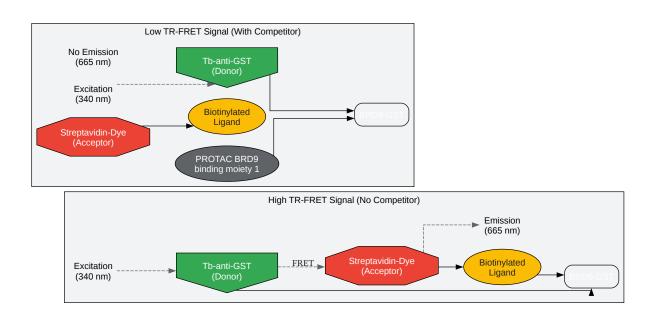


competitive assay format, a known biotinylated ligand for the BRD9 bromodomain is used. The assay components include:

- GST-tagged BRD9 protein: The target protein.
- Terbium-labeled anti-GST antibody (Donor): Binds to the GST-tag on BRD9.
- Dye-labeled acceptor (e.g., Streptavidin-D2 or similar): Binds to the biotinylated BRD9 ligand.
- Biotinylated BRD9 ligand: A known binder to the BRD9 bromodomain.
- "PROTAC BRD9-binding moiety 1" (Competitor): The test compound.

When the biotinylated ligand binds to the Tb-labeled BRD9, the donor and acceptor are in close proximity, resulting in a high TR-FRET signal. "**PROTAC BRD9-binding moiety 1**" competes with the biotinylated ligand for binding to BRD9. As the concentration of the PROTAC moiety increases, it displaces the biotinylated ligand, leading to a decrease in the TR-FRET signal. The potency of the PROTAC moiety is determined by measuring the concentration-dependent decrease in the TR-FRET ratio.





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Figure 1: Principle of the competitive TR-FRET assay for BRD9 binding.

#### **Data Presentation**

The potency of "**PROTAC BRD9-binding moiety 1**" is determined by generating a dose-response curve where the TR-FRET ratio is plotted against the logarithm of the compound concentration. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the signal, is then calculated. The results are summarized in the table below.



Compound	IC50 (nM)	Hill Slope	R²
PROTAC BRD9- binding moiety 1	25.5	-1.1	0.992
Control Inhibitor (e.g., BI-9564)	15.2	-1.0	0.995

Table 1: Hypothetical binding affinity data for "**PROTAC BRD9-binding moiety 1**" and a known control inhibitor against BRD9, as determined by the TR-FRET assay. These values are for illustrative purposes.

# Detailed Experimental Protocol Materials and Reagents



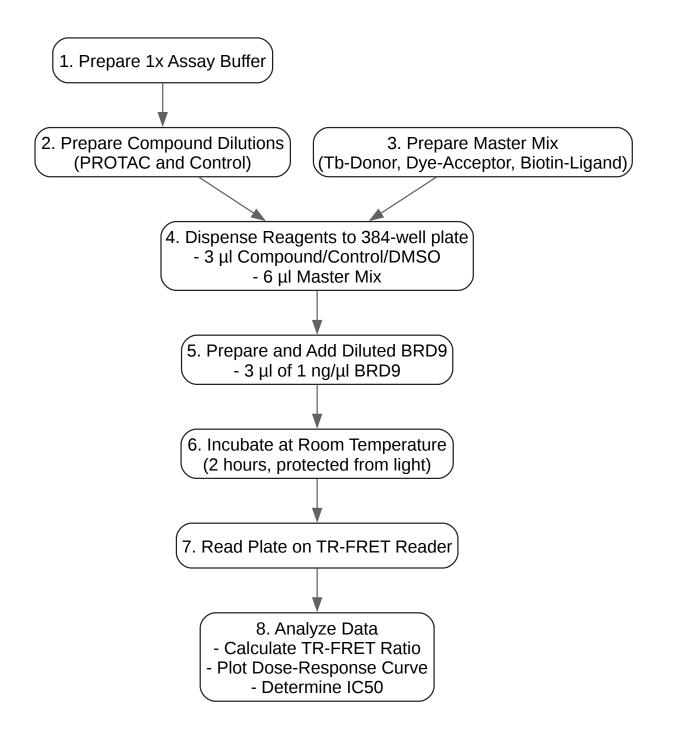
Component	Supplier	Catalog #	Final Concentration/Rea ction
BRD9, GST-tag	BPS Bioscience	31091	3 ng/reaction (e.g., 1.5 nM)
Terbium anti-GST Antibody (Donor)	BPS Bioscience	(in kit)	Varies by lot (e.g., 2 nM)
Dye-labeled Acceptor	BPS Bioscience	(in kit)	Varies by lot (e.g., 5 nM)
BET Bromodomain Ligand (Biotinylated)	BPS Bioscience	33000	Varies by lot (e.g., 10 nM)
3x BRD TR-FRET Assay Buffer 1	BPS Bioscience	33012	1x
"PROTAC BRD9- binding moiety 1"	User-provided	-	Variable (serial dilution)
Control Inhibitor (e.g., BI-9564)	User-provided	-	Variable (serial dilution)
White, low-volume 384-well plate	Corning	3824	1 plate
DMSO	Sigma-Aldrich	D2650	≤ 0.5% final concentration

Table 2: List of required materials and reagents for the BRD9 TR-FRET assay.

## **Experimental Workflow**

The following diagram outlines the key steps in the experimental protocol.





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Figure 2: Step-by-step experimental workflow for the BRD9 TR-FRET assay.

#### **Step-by-Step Procedure**

#### Methodological & Application





- 1. Reagent Preparation: a. Prepare 1x BRD TR-FRET Assay Buffer by diluting the 3x stock with nuclease-free water. b. Thaw all protein and antibody components on ice. Keep on ice until use. Note: BRD9 is sensitive to freeze-thaw cycles; aliquot upon first use.[6]
- 2. Compound Dilution: a. Prepare a serial dilution of "**PROTAC BRD9-binding moiety 1**" and the control inhibitor in 1x Assay Buffer containing 0.5% DMSO. A typical starting concentration for the highest dose might be 100  $\mu$ M, followed by 10-point, 1:3 serial dilutions. b. For control wells, prepare a solution of 1x Assay Buffer with 0.5% DMSO (for "Positive Control" 100% activity) and a high concentration of a known inhibitor (for "Negative Control" 0% activity).
- 3. Master Mix Preparation: a. Prepare a master mix containing the Terbium-labeled anti-GST antibody, the Dye-labeled acceptor, and the biotinylated BET Bromodomain Ligand in 1x Assay Buffer. The final concentrations should be optimized, but starting points can be found in the manufacturer's datasheet.
- 4. Plate Dispensing: a. Add 3  $\mu$ l of the diluted test compounds, control inhibitor, or DMSO controls to the appropriate wells of a white, low-volume 384-well plate. b. Add 6  $\mu$ l of the Master Mix to all wells.
- 5. Reaction Initiation: a. Dilute the GST-BRD9 protein to a concentration of 1 ng/μl in 1x Assay Buffer.[6] b. Initiate the reaction by adding 3 μl of the diluted GST-BRD9 to each well. The total reaction volume will be 12 μl. c. Note: Discard any remaining diluted BRD9 protein after use.[6]
- 6. Incubation: a. Seal the plate and incubate at room temperature for 120 minutes, protected from light.[6]
- 7. Plate Reading: a. Read the plate on a microplate reader capable of TR-FRET measurements. b. Set the reader to perform two sequential measurements: i. Donor Emission: Excitation at ~340 nm, Emission at ~620 nm.[6] ii. Acceptor Emission: Excitation at ~340 nm, Emission at ~665 nm.[6] c. Instrument settings such as lag time (e.g., 60 µs) and integration time (e.g., 500 µs) should be optimized for the specific reader.[6]

#### **Data Analysis**

 Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal: Ratio = (Emission at 665 nm / Emission at 620 nm) \* 10,000[6]



- Normalize Data: Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 \* (1 [(FRET\_sample FRET\_neg) / (FRET\_pos FRET\_neg)]) Where:
  - FRET\_sample is the ratio from the test well.
  - FRET neg is the ratio from the negative control (high inhibitor concentration).
  - FRET pos is the ratio from the positive control (DMSO only).
- Generate IC50 Curve: a. Plot the % Inhibition against the logarithm of the test compound concentration. b. Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.

This protocol provides a robust framework for quantifying the binding of "**PROTAC BRD9-binding moiety 1**" to BRD9. Optimization of reagent concentrations and incubation times may be necessary to achieve the best assay window and performance.[1][8]

#### References

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